6-Methoxyoxepino[3,2-d]isoxazole
Description
Structure
3D Structure
Properties
CAS No. |
133708-05-1 |
|---|---|
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.148 |
IUPAC Name |
6-methoxyoxepino[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C8H7NO3/c1-10-7-3-2-6-4-9-12-8(6)11-5-7/h2-5H,1H3 |
InChI Key |
HPTJWDZKYRWZBD-UHFFFAOYSA-N |
SMILES |
COC1=COC2=C(C=C1)C=NO2 |
Synonyms |
Oxepino[3,2-d]isoxazole, 6-methoxy- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methoxyoxepino 3,2 D Isoxazole and Analogous Systems
General Approaches to Isoxazole (B147169) Ring Formation
The isoxazole ring is a key structural motif in many biologically active compounds. Its synthesis has been extensively studied, with several reliable methods being developed. The most prominent strategies include 1,3-dipolar cycloadditions, cyclocondensation reactions, and transition metal-catalyzed routes.
The [3+2] cycloaddition reaction between a nitrile oxide (as the 1,3-dipole) and an alkyne or alkene (as the dipolarophile) is the most effective and widely used method for constructing the isoxazole or isoxazoline (B3343090) ring, respectively. Nitrile oxides are unstable intermediates that are typically generated in situ from precursors like aldoximes, hydroximoyl chlorides, or nitroalkanes.
The reaction of a nitrile oxide with a terminal alkyne is a highly regioselective process that yields 3,5-disubstituted isoxazoles. The regioselectivity can often be explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the orientation of the addition.
Various methods have been developed to generate the reactive nitrile oxide species. Common techniques include:
Dehydrohalogenation of hydroximoyl chlorides using a base.
Oxidation of aldoximes using oxidants like chloramine-T, (diacetoxyiodo)benzene (B116549) (DIB), or even under metal-free conditions.
Dehydration of primary nitro compounds, as seen in the Machetti–De Sarlo reaction.
The following table summarizes representative conditions for this reaction.
Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
| Dipolarophile | Nitrile Oxide Precursor | Catalyst/Reagents | Key Features | Reference(s) |
|---|---|---|---|---|
| Terminal Alkynes | Hydroxyimidoyl Chlorides | Cu/Al₂O₃, Ball-milling | Solvent-free, mechanochemical, recyclable catalyst. | |
| Terminal Alkynes | Aldoximes | n-BuLi, Aldehyde, I₂, NH₂OH | One-pot synthesis of 3,5-disubstituted isoxazoles. | |
| Alkynes | Aldoximes | tert-Butyl nitrite (B80452) or Isoamyl nitrite | Efficient one-pot approach under thermal conditions. | |
| Alkenes/Alkynes | Nitroalkenes | TEMPO | Metal-free, sustainable conditions for isoxazoles/isoxazolines. | |
| Alkynes | Aldoximes | PhI(OCOCF₃)₂ | In situ trapping of nitrile oxides with alkynes. |
Cyclocondensation reactions provide an alternative and classical route to isoxazoles. The most prominent of these is the Claisen isoxazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). This method can suffer from a lack of regioselectivity, often producing a mixture of isomeric products, especially with unsymmetrical dicarbonyls.
However, recent advancements have focused on controlling the regiochemistry of this reaction. By modifying the reaction conditions (e.g., solvent, use of Lewis acids) or by using precursors like β-enamino diketones, specific regioisomers can be selectively synthesized. For example, the cyclocondensation of β-enamino diketones with hydroxylamine can be directed to yield 3,4-disubstituted, 4,5-disubstituted, or 3,4,5-trisubstituted isoxazoles depending on the chosen conditions.
Other cyclization strategies include:
Intramolecular Cyclization: Substituted alkenyl oximes can undergo regiospecific cyclization and stereospecific intramolecular cycloaddition to form fused isoxazole systems.
From α,β-Unsaturated Ketones: The reaction of α,β-unsaturated ketones or their corresponding oximes with various reagents can lead to the formation of the isoxazole ring.
Intramolecular Nucleophilic Substitution: Fused isoxazoles, such as isoxazolo[4,5-b]pyridines, can be synthesized via intramolecular nucleophilic substitution of a nitro group by an in situ formed oxime.
Transition metal catalysis has become indispensable in modern organic synthesis, and the construction of isoxazoles is no exception. Metal catalysts can promote novel reaction pathways, improve efficiency, and control selectivity.
Key transition metal-catalyzed approaches include:
Copper-Catalyzed Cycloadditions: Copper(I) catalysts are widely used to promote the [3+2] cycloaddition of terminal alkynes with in situ generated nitrile oxides, a key reaction in "click chemistry". This method is highly reliable and provides excellent yields of 3,5-disubstituted isoxazoles.
Palladium-Catalyzed Reactions: Palladium catalysts are versatile and have been used in various isoxazole syntheses, including cross-coupling reactions to functionalize pre-formed isoxazole rings and in cyclization cascades.
Gold-Catalyzed Cycloisomerization: Gold chlorides (AuCl₃) can effectively catalyze the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles under mild conditions.
Rhodium-Catalyzed C-H Alkynylation: Rhodium(III) catalysts have been employed for the direct C-H alkynylation of isoxazoles, allowing for the late-stage functionalization of the heterocyclic core.
Table 2: Selected Transition Metal-Catalyzed Isoxazole Syntheses
| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference(s) |
|---|---|---|---|---|
| Copper (Cu) | [3+2] Cycloaddition | Terminal Alkynes + Nitrile Oxides | Highly regioselective, reliable, wide scope. | |
| Gold (Au) | Cycloisomerization | α,β-Acetylenic Oximes | Mild conditions, selective for various substitution patterns. | |
| Palladium (Pd) | Cyclization | Propargyl phenyl ethers + Hydroxymoyl chloride | Generates tricyclic fused isoxazoles. | |
| Rhodium (Rh) | C-H Alkynylation | Isoxazoles + Hypervalent Iodine Reagent | Direct functionalization of the isoxazole ring. |
Strategies for Oxepine Ring Construction
The synthesis of seven-membered rings like oxepine is synthetically challenging due to unfavorable entropic and enthalpic factors associated with their formation. Nevertheless, several effective strategies have been developed, broadly categorized into ring expansion and intramolecular cyclization methods.
Ring expansion provides a powerful method to construct the oxepine core from more readily available five- or six-membered rings. This approach often involves the formation of a strained intermediate that rearranges to the larger ring system.
Common ring expansion strategies include:
From Cyclopropanated Glycals: A common strategy involves the cyclopropanation of a six-membered glycal, followed by an acid or base-mediated ring-opening and expansion to yield a seven-membered oxepine.
From Strained Cyclobutenes: The epoxidation of strained cyclobutene (B1205218) derivatives followed by a thermally induced ring expansion can give access to dihydro-oxepines.
Oxidative Ring Expansion: Tandem oxidative ring expansion of six-membered rings, such as in o-biphenyl-linked methylenexanthenes, can be mediated by reagents like FeCl₃ to construct fused oxepine systems like dibenzo[b,f]phenanthro[9,10-d]oxepine
Direct and Multi-Step Synthesis of the Oxepino[3,2-d]isoxazole Core
The creation of the fused isoxazole-oxepine ring system is a complex challenge that chemists have approached through various multi-step and direct synthetic routes. These methods often rely on the formation of the isoxazole ring as a key step, typically via a 1,3-dipolar cycloaddition reaction. nih.gov
Development of Novel Synthetic Pathways for Fused Isoxazole-Oxepine Systems
The synthesis of fused heterocyclic systems like oxepino[3,2-d]isoxazole often involves innovative strategies to build the complex polycyclic architecture. One of the most powerful and widely used methods for constructing the isoxazole ring is the [3+2] cycloaddition of a nitrile oxide with a dipolarophile (an alkene or alkyne). nih.gov For the oxepino[3,2-d]isoxazole system, this would typically involve an intramolecular cycloaddition where the nitrile oxide and the dipolarophile are tethered within the same molecule, facilitating the formation of the fused ring system.
Researchers have developed various methods to generate the crucial nitrile oxide intermediate in situ. These methods include the dehydration of nitroalkanes, the dehydrohalogenation of hydroximoyl chlorides, or the oxidation of aldoximes. nih.gov For instance, a synthetic route could begin with a precursor containing an oxepine or a pre-oxepine structure that is functionalized with both a nitroalkyl group and an alkyne. Treatment with a dehydrating agent would generate the nitrile oxide, which then rapidly undergoes an intramolecular [3+2] cycloaddition with the tethered alkyne to yield the desired oxepino[3,2-d]isoxazole core. mdpi.com
Novel approaches also explore the use of different starting materials and catalysts to access these fused systems. For example, rhodium-catalyzed reactions involving isoxazoles have been shown to form highly reactive intermediates that can be used to construct complex N-containing compounds. acs.org While not directly applied to the title compound, these methods represent the frontier of heterocyclic synthesis, where existing rings are manipulated and expanded to create new, complex scaffolds. acs.org Another innovative strategy involves the dearomative synthesis of oxepines from arene precursors, which could then be functionalized and cyclized to form the fused isoxazole ring. acs.org
One-Pot and Cascade Reactions in Oxepino[3,2-d]isoxazole Synthesis
To enhance synthetic efficiency, reduce waste, and simplify purification processes, researchers favor one-pot and cascade (or tandem) reactions. researchgate.netscirp.org These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel without isolating intermediates. In the context of oxepino[3,2-d]isoxazole synthesis, a cascade reaction could be designed to form the oxepine ring and the isoxazole ring in a single, orchestrated sequence.
For example, a one-pot, three-component reaction could theoretically be devised, combining a suitable precursor for the oxepine ring, a source for the nitrile oxide (like an aldoxime), and an oxidizing agent. rsc.orgbeilstein-journals.org Tanyeli's group demonstrated a one-pot cascade reaction for synthesizing polysubstituted isoxazoles using an organocatalyst in water, highlighting an environmentally benign approach. nih.gov Such a methodology, adapted for an appropriate substrate, could provide a direct entry to the oxepino[3,2-d]isoxazole system. The reaction would proceed through multiple steps, such as the in situ generation of a nitrile oxide from an aldoxime, followed by an intermolecular cycloaddition with a separately added dipolarophile. nih.gov For the fused system, an intramolecular variant would be required.
Another example of a relevant cascade approach is the synthesis of isoxazole-fused tricyclic quinazolines, where a nitrile oxide is generated from a methyl azaarene using tert-butyl nitrite (TBN), followed by an intramolecular cycloaddition. mdpi.com This demonstrates the power of TBN to initiate a radical-based nitrile oxide formation and subsequent cyclization, a strategy that could be adapted to precursors of 6-methoxyoxepino[3,2-d]isoxazole. mdpi.comnih.gov
Control of Regioselectivity and Stereoselectivity in Ring Formation
A fundamental challenge in the synthesis of substituted heterocycles is controlling the regioselectivity and stereoselectivity of the ring-forming reactions. For the oxepino[3,2-d]isoxazole system, the key [3+2] cycloaddition step must be controlled to ensure the correct orientation of the reacting components and the desired three-dimensional arrangement of the atoms.
Regioselectivity: The 1,3-dipolar cycloaddition of a nitrile oxide to an unsymmetrical alkyne can lead to two different regioisomers. The outcome is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile. Generally, the reaction is under frontier molecular orbital (FMO) control. nih.gov The use of metal catalysts, such as copper(I) or ruthenium(II), can profoundly influence the regioselectivity. nih.govbeilstein-journals.org Copper(I)-catalyzed cycloadditions (a "click" reaction) are highly reliable for terminal alkynes, typically yielding 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.org For the synthesis of more substituted isoxazoles from internal alkynes, ruthenium catalysts have proven effective. beilstein-journals.org
Stereoselectivity: When the cycloaddition involves an alkene instead of an alkyne, or when the resulting fused ring system contains stereocenters, controlling the stereoselectivity becomes crucial. In the synthesis of isoxazolidine-fused systems (the saturated analogue of isoxazoles), the use of Lewis acid catalysts like metal triflates can be employed to control the stereochemical outcome of the cycloaddition. mdpi.com Although the target molecule, this compound, is aromatic and thus lacks stereocenters in the isoxazole part, any chiral centers in the oxepine ring would need to be controlled, often through the use of chiral starting materials or asymmetric catalysis in earlier steps of the synthesis.
| Factor | Influence on Selectivity | Typical Reaction | Example / Reference |
|---|---|---|---|
| Catalyst Choice | Controls regioselectivity by coordinating to the reactants. | [3+2] Cycloaddition | Cu(I) for terminal alkynes (yields 3,5-disubstituted); Ru(II) for internal alkynes (yields 3,4,5-trisubstituted). nih.govbeilstein-journals.org |
| Substituent Electronics | Directs regioselectivity based on frontier molecular orbital interactions. | [3+2] Cycloaddition | Electron-withdrawing groups on the alkyne favor one regioisomer over the other. nih.gov |
| Solvent | Can influence reaction rate and, in some cases, selectivity by stabilizing transition states differently. | [3+2] Cycloaddition | Reactions in water can lead to high yields and selectivity, often promoted by the hydrophobic effect. nih.govbeilstein-journals.org |
| Lewis Acids | Control stereoselectivity in cycloadditions with alkenes by coordinating to the nitrone. | Nitrone-alkene Cycloaddition | Metal triflates are used to selectively prepare specific stereoisomers of isoxazolidines. mdpi.com |
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a method used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the analysis would prioritize the disconnection of the most complex or synthetically challenging bonds.
A primary retrosynthetic disconnection would target the isoxazole ring, which is commonly formed via a [3+2] cycloaddition. This leads to two key fragments: a nitrile oxide precursor and a dipolarophile.
Disconnection 1 (C-O and C-C bonds of the isoxazole ring): The most logical disconnection is the intramolecular [3+2] cycloaddition. This breaks the fused system into a linear precursor containing an oxepine ring (or a precursor to it) functionalized with both a nitrile oxide (or a group that can be converted into it, like a nitro group) and an alkyne group.
Target: this compound
Precursor A: A substituted oxepine containing an alkyne and a nitro-functionalized side chain. This precursor would be designed to undergo an intramolecular nitrile oxide-alkyne cycloaddition (INOC).
Disconnection 2 (Oxepine Ring): The oxepine ring itself can be further disconnected. Seven-membered rings can be challenging to form, but established methods include ring-closing metathesis (RCM) or intramolecular Williamson ether synthesis.
Precursor A: Methoxy-substituted oxepine with alkyne and nitro functionalities.
Precursor B: An acyclic diol with appropriate functionalities. One hydroxyl group would be attached to a methoxy-substituted aromatic or vinylic system, and the other would be part of an alkyl chain containing the nitro group. The alkyne could be introduced before or after the formation of the oxepine ring. An intramolecular etherification would form the seven-membered ring.
This retrosynthetic pathway simplifies the complex fused heterocyclic target into more manageable acyclic or simple cyclic precursors, providing a clear and logical roadmap for its laboratory synthesis. researchgate.net
Green Chemistry Considerations in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. carlroth.comchemmethod.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods.
Safer Solvents and Reagents: A significant focus of green chemistry is the replacement of hazardous organic solvents with safer alternatives. The use of water as a solvent for isoxazole synthesis, as demonstrated in several studies, is a major advancement. nih.govbeilstein-journals.orgnih.gov Additionally, replacing toxic reagents, such as heavy metal catalysts, with more benign alternatives like organocatalysts or Lewis acids (e.g., AlCl₃) is a crucial consideration. nih.govbeilstein-journals.org
Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govnih.gov These methods can also lead to cleaner reactions with higher yields.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled and reused. carlroth.com The use of catalysts, whether they are metal-based, organocatalysts, or biocatalysts, is a cornerstone of green synthesis. mdpi.com Developing a recyclable catalyst for the key cycloaddition step would be a significant green improvement.
Waste Prevention: The best way to handle waste is to prevent its formation in the first place. carlroth.com This can be achieved through high-yield reactions, minimizing side products through high selectivity (as discussed in 2.3.3), and using one-pot procedures that eliminate the need for workup and purification of intermediates.
By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.
Chemical Reactivity and Transformations of 6 Methoxyoxepino 3,2 D Isoxazole
Electrophilic Aromatic Substitution Reactions on the Isoxazole (B147169) Ring
The isoxazole ring, while aromatic, exhibits distinct reactivity towards electrophiles, which is influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating effect of the oxygen atom. The outcome of electrophilic substitution on the 6-Methoxyoxepino[3,2-d]isoxazole system would be directed by the interplay of the fused oxepine ring and the methoxy (B1213986) group.
Detailed research findings on electrophilic aromatic substitution reactions specifically on this compound are not extensively documented in publicly available literature. However, general principles of isoxazole chemistry suggest that the C4 position is the most likely site for electrophilic attack due to its higher electron density compared to the C3 and C5 positions. The specific conditions and regioselectivity would require empirical investigation.
Nucleophilic Additions and Substitutions
Nucleophilic attack on the isoxazole ring typically occurs at the C3 or C5 positions, which are more electron-deficient. The presence of the fused oxepine ring and the methoxy group in this compound would modulate the reactivity of these positions.
Systematic studies detailing the nucleophilic additions and substitutions for this particular molecule are sparse. Inferences can be drawn from related isoxazole systems where such reactions are more common, often leading to ring-opening, which is discussed in the subsequent section.
Ring-Opening and Rearrangement Reactions
A characteristic reaction of the isoxazole ring is its propensity to undergo ring-opening upon treatment with various reagents, particularly bases. This reactivity provides a versatile pathway to a variety of functionalized acyclic and heterocyclic compounds. For instance, base-promoted ring-opening of isoxazoles can lead to the formation of β-hydroxy nitriles or enaminones. ijpcbs.com
In the context of fused systems, such as isoxazolo[4,5-b]pyridines, base-promoted rearrangements like the Boulton–Katritzky rearrangement have been observed, leading to the formation of different heterocyclic structures. beilstein-journals.org While no specific examples for this compound are reported, it is plausible that this system could undergo analogous transformations under suitable conditions, potentially yielding novel chemical entities.
Functional Group Interconversions on the Methoxyoxepino[3,2-d]isoxazole Framework
The 6-methoxy group on the oxepine ring represents a key functional handle for further synthetic modifications. Standard ether cleavage reactions, for example, using strong acids like HBr or Lewis acids such as BBr₃, could potentially convert the methoxy group into a hydroxyl group. This would open up avenues for further functionalization, such as esterification or etherification, allowing for the synthesis of a library of derivatives.
No specific data on such interconversions for this exact molecule are currently available. The table below illustrates hypothetical functional group interconversions that are chemically plausible based on general organic synthesis principles.
| Starting Functional Group | Reagent(s) | Product Functional Group |
| 6-Methoxy | BBr₃ | 6-Hydroxy |
| 6-Hydroxy | Acetic Anhydride, Pyridine | 6-Acetoxy |
| 6-Hydroxy | NaH, Alkyl Halide | 6-Alkoxy |
Oxidation and Reduction Chemistry
The oxidation and reduction chemistry of this compound has not been specifically detailed. However, the isoxazole ring is generally susceptible to reductive cleavage of the N-O bond under various conditions, such as catalytic hydrogenation. This process can lead to the formation of β-amino enones or related structures, providing a pathway to different classes of compounds.
The oxepine ring's susceptibility to oxidation or reduction would depend on the specific reagents and conditions employed. The presence of the electron-rich methoxy group might influence the outcome of oxidative reactions.
Metal-Mediated and Catalytic Transformations of this compound
Modern organic synthesis heavily relies on metal-mediated and catalytic transformations for efficient and selective bond formation. For isoxazoles, various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are well-established for the introduction of substituents onto the heterocyclic core. nih.gov
While there is no specific literature on the application of these methods to this compound, it is a promising area for future research. The development of methods to introduce aryl, alkyl, or alkynyl groups at specific positions on the isoxazole or oxepine rings would significantly expand the chemical space accessible from this scaffold. For example, palladium-catalyzed cross-coupling reactions could potentially be used to functionalize the isoxazole ring, assuming a suitable leaving group is present.
The table below summarizes potential metal-catalyzed reactions that could be explored for this system.
| Reaction Type | Catalyst | Potential Outcome |
| Suzuki Coupling | Pd(PPh₃)₄, Base | C-C bond formation (e.g., arylation) |
| Heck Coupling | Pd(OAc)₂, Ligand, Base | C-C bond formation (e.g., alkenylation) |
| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, Base | C-C bond formation (e.g., alkynylation) |
| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | C-N bond formation (e.g., amination) |
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-Resolution 1D NMR (¹H, ¹³C) Analysis
One-dimensional NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, provides foundational information about the number and types of protons and carbons in a molecule.
¹H NMR Spectroscopy: The chemical shift (δ) of a proton is indicative of its electronic environment. For instance, in 3,5-disubstituted isoxazoles, the proton at the C-4 position of the isoxazole (B147169) ring typically appears as a singlet and its chemical shift is sensitive to the nature of the substituents at positions 3 and 5. researchgate.net For example, in 3-methyl-5-phenylisoxazole, the H-4 proton resonates at 6.37 ppm, while in 5-methyl-3-phenylisoxazole, it is found at 6.29 ppm. unifi.it Aromatic protons on a phenyl substituent will typically appear in the range of 7.4-7.8 ppm. unifi.itrsc.org In more complex fused systems like chromeno[4,3-c]isoxazoles, which share a fused heterocyclic nature with oxepino[3,2-d]isoxazoles, the protons on the chromene ring system exhibit characteristic multiplets and coupling constants that are vital for assigning their specific positions. mdpi.com
¹³C NMR Spectroscopy: ¹³C NMR provides a spectrum of all unique carbon atoms in a molecule. In isoxazole derivatives, the carbon atoms of the isoxazole ring have characteristic chemical shifts. For example, in 3,5-diphenylisoxazole, the C-3, C-4, and C-5 carbons of the isoxazole ring resonate at approximately 162.9, 97.4, and 170.3 ppm, respectively. rsc.org The presence of a methoxy (B1213986) group, as in the target compound, would introduce a characteristic signal around 55-60 ppm for the methoxy carbon. The carbons of the oxepine ring would be expected in the aliphatic region of the spectrum, with their exact shifts dependent on their proximity to the oxygen atom and the fused isoxazole ring.
Illustrative ¹H and ¹³C NMR Data for an Analogous Fused Isoxazole System:
For the compound 9-Chloro-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole, the following NMR data has been reported: mdpi.com
| Atom | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |
| Aromatic CH | 7.25–7.19 (m, 1H), 7.08 (dd, J = 7.8, 1.1 Hz, 1H), 6.88 (dd, J = 8.4, 1.1 Hz, 1H) | 133.2, 131.8, 123.9, 116.1, 112.7 |
| CH₂-O | 4.72–4.64 (m, 2H) | 69.9 |
| CH-N | 4.14–4.04 (m, 1H) | 46.4 |
| CH₂-CH | 4.01–3.88 (m, 2H) | 69.0 |
| C-Cl | 156.7 | |
| C-O | 151.3 |
This interactive table provides representative NMR data for an analogous fused isoxazole system.
2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are indispensable for establishing the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in piecing together fragments of the molecule by tracing proton-proton connectivities through the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the fragments identified by COSY and for establishing the connectivity across quaternary carbons and heteroatoms. For instance, an HMBC correlation between the methoxy protons and the C-6 carbon of the oxepine ring would confirm the position of the methoxy group in 6-Methoxyoxepino[3,2-d]isoxazole.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is a powerful tool for determining the stereochemistry and conformation of a molecule. For a fused ring system like an oxepino[3,2-d]isoxazole, NOESY can elucidate the relative stereochemistry of the substituents and the ring fusion.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR Spectroscopy: In the context of this compound, FT-IR would be expected to show characteristic absorption bands. The C=N stretching vibration of the isoxazole ring typically appears in the region of 1610-1580 cm⁻¹. unifi.it The C-O-C stretching of the oxepine ring and the methoxy group would likely produce strong bands in the fingerprint region, around 1250-1050 cm⁻¹. rjpbcs.com Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds, such as C=C bonds, often give rise to strong Raman signals. This technique can be particularly useful for identifying the skeletal vibrations of the heterocyclic rings.
Representative FT-IR Data for Analogous Fused Isoxazoles: mdpi.com
| Compound | Characteristic FT-IR (ATR) Bands (cm⁻¹) |
| 9-Chloro-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole | 3091, 2986, 2932, 2871, 1588, 1482, 1442, 1228, 1178, 1149, 726 |
| 6-Chloro-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole | 3073, 2988, 2929, 2867, 1600, 1468, 1438, 1230, 1145, 1079, 727 |
This interactive table presents FT-IR data for related fused isoxazole compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, GC-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₇NO₃), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula. For example, the calculated m/z for the protonated molecule [M+H]⁺ of 9-Chloro-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole (C₁₀H₉ClNO₂) is 210.0316, and the found value was 210.0320, confirming the elemental composition. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. For volatile and thermally stable compounds, GC-MS can separate the compound from a mixture and provide its mass spectrum. The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure of the molecule. The fragmentation of the isoxazole ring is a known process and can be diagnostic. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum can provide information about the electronic structure and conjugation within the molecule. For a compound like this compound, the presence of the aromatic-like isoxazole ring fused to the oxepine system would be expected to give rise to characteristic absorption bands, likely in the UV region. The position and intensity of these bands are influenced by the extent of conjugation and the presence of auxochromic groups like the methoxy group.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined. This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry. For novel fused heterocyclic systems like oxepino[3,2-d]isoxazoles, obtaining a crystal structure is the ultimate confirmation of the proposed molecular architecture. dntb.gov.uaclockss.org The structures of many related isoxazole-fused heterocyclic compounds have been confirmed by single-crystal X-ray diffraction. dntb.gov.uaresearchgate.net
Theoretical and Computational Studies of 6 Methoxyoxepino 3,2 D Isoxazole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has been a important tool in the computational analysis of isoxazole (B147169) derivatives, offering a balance between accuracy and computational cost. nrel.govresearchgate.net Methods like B3LYP with basis sets such as 6-311G(d,p) are commonly used for these calculations. nih.gov
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. conflex.net For isoxazole derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set, are employed to find the minimum energy conformation. nih.govsemanticscholar.org This process ensures that all calculated frequencies are positive, confirming that the optimized structure corresponds to a true energy minimum. nih.gov Conformational analysis is crucial for understanding the spatial arrangement of atoms and how it influences the molecule's properties. Different conformers can exhibit varying levels of stability, which can be assessed by comparing their relative energies. conflex.net
Electronic Structure and Properties (HOMO-LUMO Energies, Molecular Electrostatic Potential)
The electronic properties of 6-Methoxyoxepino[3,2-d]isoxazole are critical to understanding its reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bhu.ac.inchalcogen.ro The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov These frontier molecular orbitals (FMOs) also help in identifying the most probable sites for chemical reactions. chalcogen.ro
The Molecular Electrostatic Potential (MEP) surface is another valuable tool for predicting reactive sites. bhu.ac.inresearchgate.net It maps the electrostatic potential onto the electron density surface of the molecule. bhu.ac.in Different colors on the MEP map indicate regions of varying electron density, with red typically representing electron-rich areas (nucleophilic sites) and blue representing electron-poor areas (electrophilic sites). bhu.ac.innih.gov This visual representation helps in understanding how the molecule will interact with other chemical species. researchgate.net
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | Data not available | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | Data not available | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | Data not available | Indicates chemical reactivity and kinetic stability. |
Vibrational Frequency Calculations and Spectroscopic Property Prediction
Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. semanticscholar.org These calculated frequencies are often scaled to better match experimental data. semanticscholar.org A good correlation between the calculated and experimental spectra helps to confirm the molecular structure. nih.govnih.gov Furthermore, these calculations can aid in the assignment of specific vibrational modes to the observed spectral bands. semanticscholar.org
Reaction Mechanism Elucidation using Computational Methods (e.g., Transition State Calculations, Intrinsic Reaction Coordinate - IRC)
Computational methods are instrumental in elucidating reaction mechanisms. For reactions involving isoxazoles, such as cycloadditions, DFT calculations can be used to model the reaction pathway. nsf.govnih.gov Transition state (TS) calculations are performed to identify the highest energy point along the reaction coordinate, which corresponds to the activation energy of the reaction. nsf.govnih.gov The geometry of the transition state provides insights into the bond-breaking and bond-forming processes.
Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. nih.govresearchgate.net The IRC path connects the transition state to the reactants and products, confirming that the located TS is indeed the correct one for the reaction under investigation. nih.govresearchgate.net This analysis can reveal whether a reaction proceeds through a concerted or stepwise mechanism. nih.gov For example, in some 1,3-dipolar cycloaddition reactions leading to isoxazoles, IRC analysis has shown a concerted but asynchronous mechanism. nih.gov
In Silico Prediction of Chemical Behavior and Stability
In silico methods are widely used to predict the chemical behavior and stability of molecules before their synthesis. ukaazpublications.com These computational tools can forecast various properties, including pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (ADMET). ukaazpublications.commdpi.com By evaluating parameters like lipophilicity (log P) and topological polar surface area (TPSA), the drug-likeness of a compound can be assessed. ukaazpublications.com For instance, the pKCSM computational technique is utilized to predict the ADMET properties of small molecules, which is crucial for drug development. ukaazpublications.com These predictions help in identifying promising candidates for further experimental investigation and can reduce the risk of late-stage failures in drug discovery. ukaazpublications.com
Molecular Dynamics Simulations for Dynamic Behavior (if applicable)
Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules and their interactions with other systems, such as proteins. d-nb.infonih.gov By simulating the movement of atoms over time, MD can provide insights into the stability of a molecule and its complexes. mdpi.comd-nb.info For example, MD simulations have been used to evaluate the stability of isoxazole derivatives when bound to the active site of a protein, which is essential for their potential as inhibitors. mdpi.comd-nb.info Parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) are analyzed to assess the stability of the system throughout the simulation. d-nb.info
Potential Applications of 6 Methoxyoxepino 3,2 D Isoxazole in Advanced Organic Synthesis and Materials Science
As Building Blocks for Complex Molecular Architectures
The fused oxepino[3,2-d]isoxazole scaffold represents a unique and sterically defined three-dimensional structure. Such rigid frameworks are highly desirable in the synthesis of complex molecules, including natural products and pharmacologically active agents. The isoxazole (B147169) ring, in particular, is a versatile synthetic intermediate. mdpi.com Its N-O bond is susceptible to cleavage under various conditions, allowing for the unmasking of a β-hydroxy ketone functionality. This transformation can be a key step in the construction of more elaborate molecular skeletons.
Furthermore, the oxepine ring, a seven-membered oxygen-containing heterocycle, introduces conformational flexibility and a distinct spatial arrangement of substituents. The combination of the planar, aromatic isoxazole and the non-planar oxepine ring in 6-Methoxyoxepino[3,2-d]isoxazole offers a unique starting point for the synthesis of novel polycyclic systems. mdpi.com The methoxy (B1213986) group at the 6-position can also be a handle for further functionalization or can be used to modulate the reactivity of the oxepine ring.
In the Design of Novel Organic Scaffolds with Unique Structural Features
The development of novel organic scaffolds is a cornerstone of modern drug discovery and materials science. The oxepino[3,2-d]isoxazole core provides a distinct template for the creation of new chemical entities. Isoxazole-containing compounds have been recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com The unique geometry of the fused ring system in this compound could lead to compounds with novel pharmacological profiles.
The synthesis of libraries of compounds based on this scaffold, with diversification at various positions, could be achieved through established synthetic methodologies for isoxazoles, such as 1,3-dipolar cycloaddition reactions. nih.govcore.ac.uk The resulting compounds could then be screened for biological activity, leading to the discovery of new therapeutic agents.
As Ligands in Catalysis (Theoretical Design and Chelation Properties)
The nitrogen and oxygen atoms within the isoxazole ring of this compound, along with the ether oxygen of the oxepine ring and the methoxy group, present potential coordination sites for metal ions. This suggests that derivatives of this scaffold could be designed as novel ligands for catalysis. Theoretical studies, such as molecular docking and density functional theory (DFT) calculations, could be employed to predict the binding affinities and coordination modes of these potential ligands with various metal centers. nih.govresearchgate.net
The rigid, fused ring structure can pre-organize the coordinating atoms in a specific geometry, which can lead to high selectivity in catalytic reactions. The electronic properties of the ligand, and thus its catalytic activity, could be fine-tuned by modifying the substituents on the aromatic part of the isoxazole or by altering the substitution pattern on the oxepine ring.
Exploration of Optoelectronic Properties for Material Applications (if indicated by theoretical studies)
Heterocyclic compounds containing conjugated π-systems often exhibit interesting photophysical properties, making them candidates for applications in organic electronics. While the oxepine ring in this compound is not aromatic, the isoxazole ring is. The presence of the methoxy group, an electron-donating group, can influence the electronic transitions within the molecule. nih.gov
Theoretical studies could be performed to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of this compound and its derivatives. These calculations would provide insights into their potential as organic semiconductors, emitters in organic light-emitting diodes (OLEDs), or components in dye-sensitized solar cells. Synthesis of derivatives with extended conjugation could further enhance these properties.
Development of Functional Materials Incorporating the Oxepino[3,2-d]isoxazole Core
The unique structural and electronic properties of the oxepino[3,2-d]isoxazole core could be harnessed in the development of novel functional materials. By incorporating this scaffold into polymers or larger supramolecular assemblies, materials with tailored properties could be created.
Future Research Directions and Outlook
Development of Asymmetric Synthetic Routes to Chiral 6-Methoxyoxepino[3,2-d]isoxazole Derivatives
The development of asymmetric synthetic routes to produce chiral derivatives of this compound is a critical area for future research. The biological activity of many compounds is highly dependent on their stereochemistry, and having access to enantiomerically pure forms of this oxepino-fused isoxazole (B147169) is essential for its potential applications in medicinal chemistry and materials science.
Current research on the asymmetric synthesis of isoxazole-containing molecules has demonstrated the feasibility of creating chiral centers with high enantioselectivity. For instance, squaramide-catalyzed asymmetric domino reactions have been successfully employed for the synthesis of complex dispirooxindoles containing an isoxazole ring, achieving excellent yields and enantioselectivities (up to 96% ee) rsc.org. Similarly, organocatalytic Conia-ene type reactions have been utilized for the enantioselective synthesis of spirocyclic isoxazolones acs.org. These methodologies could be adapted for the oxepino[3,2-d]isoxazole system.
Future efforts in this area will likely focus on the following:
Chiral Catalysts: The exploration of a wider range of chiral catalysts, including those based on transition metals and organocatalysts, to induce asymmetry in the formation of the oxepino[3,2-d]isoxazole core or in the functionalization of a pre-existing ring system.
Chiral Pool Synthesis: The use of readily available chiral starting materials to construct the chiral this compound scaffold.
Enantioselective Desymmetrization: The development of methods for the enantioselective desymmetrization of prochiral oxepino[3,2-d]isoxazole derivatives.
A summary of relevant asymmetric synthetic approaches for isoxazole derivatives that could be adapted for the target compound is presented in the table below.
| Catalytic System | Reaction Type | Achieved Enantioselectivity (ee) | Reference |
| Squaramide Organocatalyst | Domino Michael/Mannich [3+2] Cycloaddition | up to 96% | rsc.org |
| Organocatalyst / Pd₂(dba)₃ | Conia-Ene Type Reaction | up to 94% | acs.org |
| Chiral Ni(II) Complex | Asymmetric Alkylation | >99% de | beilstein-journals.org |
| Organocatalyst | Knoevenagel Condensation/Cyclization | up to 58% | mdpi.com |
Exploration of Novel Catalytic Transformations for the Oxepino[3,2-d]isoxazole System
The exploration of novel catalytic transformations is another key research direction that will expand the synthetic utility of the oxepino[3,2-d]isoxazole system. The development of new catalytic methods will not only provide more efficient routes to the core structure but also enable the introduction of diverse functional groups, leading to a wide array of derivatives with potentially new properties.
Recent advances in the synthesis of isoxazoles have highlighted the power of various catalytic systems. For example, hypervalent iodine(III) species have been shown to be efficient catalysts for the intramolecular oxidative cycloaddition of aldoximes to form condensed isoxazole derivatives nih.gov. Copper and ruthenium catalysts are also commonly used for [3+2] cycloaddition reactions in the synthesis of isoxazoles researchgate.netresearchgate.net.
Future research in this area should focus on:
Metal-Free Catalysis: The development of environmentally friendly, metal-free catalytic systems to avoid potential toxicity and contamination issues associated with metal catalysts researchgate.net.
C-H Activation: The use of C-H activation strategies to directly functionalize the oxepino[3,2-d]isoxazole scaffold, offering a more atom-economical approach to derivatization.
Photoredox Catalysis: The application of photoredox catalysis to enable novel transformations and the formation of challenging chemical bonds under mild reaction conditions.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound, the use of advanced spectroscopic probes for real-time reaction monitoring is crucial. Such studies will provide valuable insights for optimizing reaction conditions and developing more efficient synthetic protocols.
Techniques like 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) are routinely used for the structural characterization of isoxazole derivatives nih.govsciarena.commdpi.com. However, for real-time monitoring, more advanced techniques are required. Diffuse reflectance spectroscopy, for instance, has been used for the non-invasive monitoring of biological processes and could potentially be adapted for chemical reaction monitoring frontiersin.org.
Future research directions in this area include:
In-situ Spectroscopy: The application of in-situ spectroscopic techniques, such as ReactIR (in-situ FTIR) and Raman spectroscopy, to monitor the concentration of reactants, intermediates, and products in real-time.
Process Analytical Technology (PAT): The integration of real-time monitoring tools as part of a PAT approach to ensure the quality and consistency of the synthesis of this compound derivatives.
Hyphenated Techniques: The use of hyphenated techniques, such as GC-MS and LC-MS, for the rapid analysis of complex reaction mixtures.
Computational Design of Functionalized Oxepino[3,2-d]isoxazole Derivatives
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new functionalized oxepino[3,2-d]isoxazole derivatives with desired properties. By using computational methods, it is possible to predict the physicochemical properties, biological activity, and spectroscopic signatures of novel compounds before their synthesis, thus saving time and resources.
In silico studies have been successfully used to predict the anticancer activity of novel isoxazole derivatives ukaazpublications.com. Density Functional Theory (DFT) calculations have also been employed to study the regioselectivity of cycloaddition reactions in the synthesis of bis-isoxazoles nih.gov and to understand the reactivity of intermediates in the formation of trisubstituted isoxazoles researchgate.net.
Future research in this area will likely involve:
Quantitative Structure-Activity Relationship (QSAR): The development of QSAR models to correlate the structural features of this compound derivatives with their biological activity or material properties.
Molecular Docking: The use of molecular docking simulations to predict the binding affinity of these compounds to specific biological targets, such as enzymes and receptors researchgate.netnih.gov.
Virtual Screening: The application of virtual screening techniques to rapidly screen large libraries of virtual this compound derivatives to identify promising candidates for synthesis and experimental evaluation.
Integration of this compound into Supramolecular Assemblies and Nanostructures
The unique structural and electronic properties of the this compound scaffold make it an attractive building block for the construction of novel supramolecular assemblies and nanostructures. The integration of this heterocyclic system into larger, more complex architectures could lead to the development of new materials with applications in areas such as sensing, catalysis, and drug delivery.
While the direct integration of this compound into such systems has yet to be explored, the use of isoxazoles in material science is known ukaazpublications.com. The ability of the isoxazole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a versatile component for supramolecular chemistry.
Future research in this promising area could focus on:
Self-Assembling Monolayers (SAMs): The synthesis of this compound derivatives with appropriate functional groups for the formation of SAMs on various surfaces.
Metal-Organic Frameworks (MOFs): The use of this heterocyclic compound as a ligand for the construction of novel MOFs with tailored porosity and functionality.
Polymer Chemistry: The incorporation of the this compound unit into polymer backbones or as pendant groups to create new functional polymers with unique optical or electronic properties.
Q & A
Q. What are the recommended synthetic strategies for 6-Methoxyoxepino[3,2-d]isoxazole, and how can reaction conditions be optimized?
Synthesis of isoxazole derivatives typically involves cyclization reactions or functionalization of pre-existing heterocycles. For this compound, consider:
- Ring-closing metathesis or 1,3-dipolar cycloaddition to construct the fused oxepine-isoxazole system.
- Methoxy group introduction via nucleophilic substitution or Pd-catalyzed coupling (e.g., using methoxide sources like NaOMe).
- Optimization : Use high-resolution mass spectrometry (HRMS) and / NMR to verify intermediates. Adjust reaction time, temperature, and catalysts (e.g., DABCO in aqueous media) to improve yield .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Structural analysis : X-ray crystallography or NMR to confirm ring fusion and substituent positions. Compare with analogous compounds like naphtho[1,2-d]isoxazole derivatives .
- Electronic properties : UV-Vis spectroscopy to assess conjugation effects of the methoxy group. Computational methods (e.g., DFT) can optimize molecular geometry and predict frontier orbitals .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Antimicrobial activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Test against glutathione reductase (GR) or glutathione S-transferase (GST) using spectrophotometric assays (e.g., NADPH oxidation for GR) .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme inhibition data between this compound and related derivatives?
- Mechanistic studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots. For example, 3-(4-chlorophenyl)isoxazole showed uncompetitive inhibition of GR (IC = 0.059 μM), while brominated analogs acted competitively on GST .
- Structural analogs : Compare substituent effects (e.g., methoxy vs. halogens) using molecular docking to map binding interactions .
Q. What computational methods are effective for predicting the photodissociation pathways of this compound?
- TD-DFT or CASSCF : Model excited-state dynamics and conical intersections (critical for photostability). For example, isoxazole derivatives exhibit low-energy conical intersections influencing photodegradation .
- Reaction dynamics : Simulate bond cleavage (e.g., N–O bond dissociation) under UV exposure using quantum mechanical/molecular mechanical (QM/MM) approaches .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Substituent variation : Replace the methoxy group with electron-withdrawing groups (e.g., Cl, NO) to modulate reactivity. For example, halogenated isoxazoles showed improved GR/GST inhibition .
- Ring modification : Fuse additional aromatic systems (e.g., naphthalene) to enhance hydrophobic interactions with biological targets .
Q. What experimental precautions are critical for handling this compound in biochemical assays?
- Stability : Store in anhydrous conditions (methoxy groups may hydrolyze under acidic/basic conditions).
- Toxicity : Follow EPA guidelines for aquatic toxicity (e.g., LC testing on Daphnia magna) and use fume hoods to prevent inhalation .
Methodological Tables
Q. Table 1. Key Enzyme Inhibition Parameters for Isoxazole Derivatives
| Compound | Target Enzyme | Inhibition Type | IC (μM) | K (μM) | Reference |
|---|---|---|---|---|---|
| 3-(4-Chlorophenyl)isoxazole | GR | Uncompetitive | 0.059 | 0.011 ± 0.002 | |
| 3-(4-Bromophenyl)isoxazole | GST | Competitive | 0.099 | 0.059 ± 0.20 |
Q. Table 2. Recommended Analytical Techniques
| Technique | Application | Example Use Case |
|---|---|---|
| HRMS | Molecular weight confirmation | Verify synthesis intermediates |
| DFT Calculations | Electronic structure prediction | Optimize methoxy group geometry |
| X-ray Crystallography | Absolute configuration determination | Resolve fused-ring stereochemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
